2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride
Overview
Description
2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a benzyloxy group and two methoxy groups attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-(benzyloxy)-3,5-dimethoxybenzaldehyde.
Reduction to Alcohol: The benzyloxy intermediate is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Formation of Ethanamine: The alcohol is converted to the ethanamine derivative through a reductive amination process, typically using ammonium acetate and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Salt Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt of 2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of nitro groups results in amines.
Scientific Research Applications
2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy and methoxy groups play a crucial role in binding to receptors or enzymes, modulating their activity. The ethanamine moiety may interact with amine receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzyloxy)phenyl]ethan-1-amine hydrochloride
- 2-[4-(Methoxy)phenyl]ethan-1-amine hydrochloride
- 2-[4-(Ethoxy)phenyl]ethan-1-amine hydrochloride
Uniqueness
2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
2-(3,5-dimethoxy-4-phenylmethoxyphenyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.ClH/c1-19-15-10-14(8-9-18)11-16(20-2)17(15)21-12-13-6-4-3-5-7-13;/h3-7,10-11H,8-9,12,18H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOBTAQJPUGKNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80782236 | |
Record name | 2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80782236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2176-15-0 | |
Record name | 2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80782236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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